![molecular formula C16H17N3O2S2 B14807336 4,5-Dimethyl-2-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)thiophene-3-carboxamide](/img/structure/B14807336.png)
4,5-Dimethyl-2-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-dimethyl-2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)-3-thiophenecarboxamide is a complex organic compound with a unique structure that includes a thiophene ring, multiple methyl groups, and a benzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)-3-thiophenecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methyl groups: Methylation reactions using reagents like methyl iodide in the presence of a base.
Attachment of the benzoyl moiety: This step often involves acylation reactions using benzoyl chloride and a suitable catalyst.
Formation of the carbonothioyl group: This can be done through reactions involving thiocarbonyl compounds and amines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
4,5-dimethyl-2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)-3-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
4,5-dimethyl-2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)-3-thiophenecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4,5-dimethyl-2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)-3-thiophenecarboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4,5-dimethyl-2-aminothiophene-3-carboxamide
- 3-methylbenzoylthiourea
- 2-thiophenecarboxamide derivatives
Uniqueness
4,5-dimethyl-2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)-3-thiophenecarboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H17N3O2S2 |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
4,5-dimethyl-2-[(3-methylbenzoyl)carbamothioylamino]thiophene-3-carboxamide |
InChI |
InChI=1S/C16H17N3O2S2/c1-8-5-4-6-11(7-8)14(21)18-16(22)19-15-12(13(17)20)9(2)10(3)23-15/h4-7H,1-3H3,(H2,17,20)(H2,18,19,21,22) |
InChI Key |
SCHDFVGMJRSFMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=C(C(=C(S2)C)C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


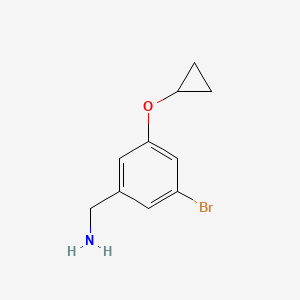
![2-(4-ethylphenoxy)-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B14807274.png)
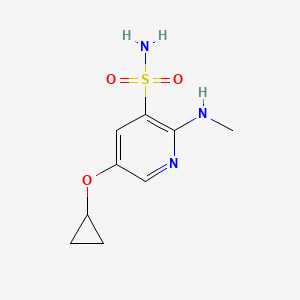
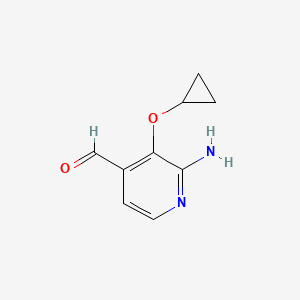
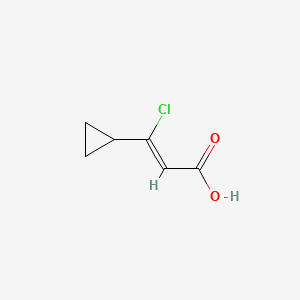
![3-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}benzonitrile](/img/structure/B14807303.png)
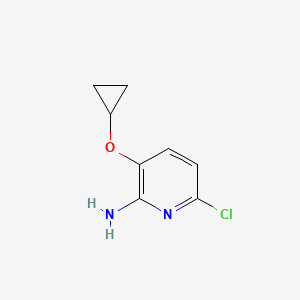
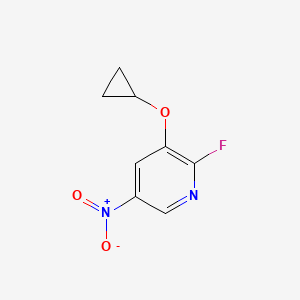
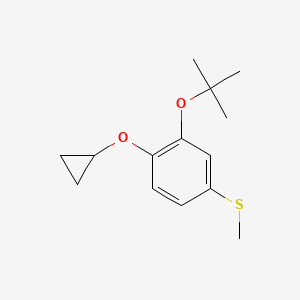
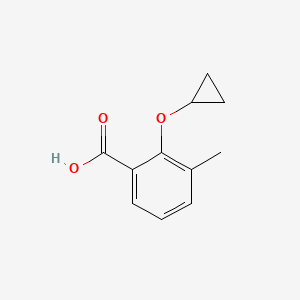
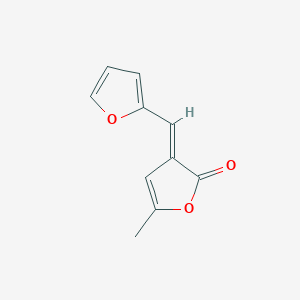
![Tert-butyl (endo-3-((chlorocarbonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14807340.png)
![N'-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}furan-2-carbohydrazide](/img/structure/B14807344.png)
![N-[(E)-(5-bromothiophen-2-yl)methylidene]naphthalen-1-amine](/img/structure/B14807350.png)
